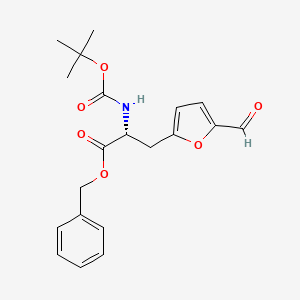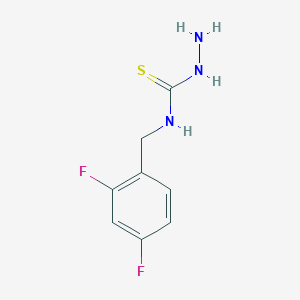
4-(2,4-Difluorobenzyl)thiosemicarbazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2,4-Difluorobenzyl)thiosemicarbazide is a chemical compound characterized by the presence of a thiosemicarbazide group attached to a 2,4-difluorobenzyl moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Difluorobenzyl)thiosemicarbazide typically involves the reaction of 2,4-difluorobenzyl chloride with thiosemicarbazide. The reaction is usually carried out in a solvent such as ethanol or methanol, under reflux conditions. The general reaction scheme is as follows:
2,4-Difluorobenzyl chloride+Thiosemicarbazide→this compound
The reaction is facilitated by the nucleophilic attack of the thiosemicarbazide on the benzyl chloride, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2,4-Difluorobenzyl)thiosemicarbazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazide group to a thiourea derivative.
Substitution: The benzyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiourea derivatives.
Substitution: Various substituted thiosemicarbazides depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Studied for its potential therapeutic effects, particularly in targeting specific enzymes or receptors involved in disease pathways.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mécanisme D'action
The mechanism by which 4-(2,4-Difluorobenzyl)thiosemicarbazide exerts its effects is often related to its ability to interact with specific molecular targets. For instance, in biological systems, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The presence of the difluorobenzyl group can enhance its binding affinity and specificity towards these targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-(2,4-Dichlorobenzyl)thiosemicarbazide
- 4-(2,4-Dimethylbenzyl)thiosemicarbazide
- 4-(2,4-Difluorophenyl)thiosemicarbazide
Uniqueness
4-(2,4-Difluorobenzyl)thiosemicarbazide is unique due to the presence of the difluorobenzyl group, which can significantly influence its chemical reactivity and biological activity. The fluorine atoms can enhance the compound’s stability and its ability to interact with specific molecular targets, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C8H9F2N3S |
|---|---|
Poids moléculaire |
217.24 g/mol |
Nom IUPAC |
1-amino-3-[(2,4-difluorophenyl)methyl]thiourea |
InChI |
InChI=1S/C8H9F2N3S/c9-6-2-1-5(7(10)3-6)4-12-8(14)13-11/h1-3H,4,11H2,(H2,12,13,14) |
Clé InChI |
IZZMRTGCNKIVLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1F)F)CNC(=S)NN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-(2-(Chloromethyl)benzo[d]oxazol-4-yl)-2-hydroxyacetic acid](/img/structure/B12860735.png)

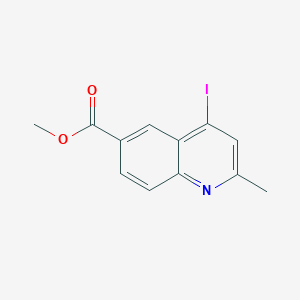
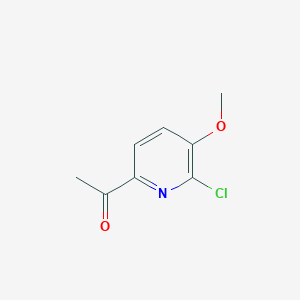
![tert-Butyl N-(4-cyano-1-bicyclo[2.1.1]hexanyl)carbamate](/img/structure/B12860772.png)
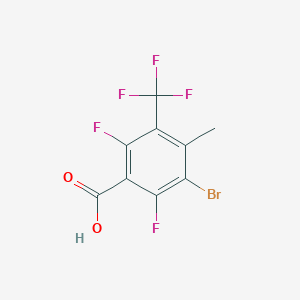
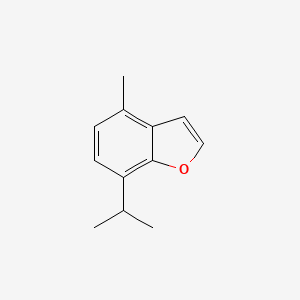
![4-Bromo-6-[2,2,2-trifluoro-1-(trifluoromethyl)ethoxy]pyrimidine](/img/structure/B12860777.png)
![2-(Difluoromethoxy)benzo[d]oxazole-5-carbonyl chloride](/img/structure/B12860784.png)
![4-[1,1,2-Trifluoro-2-(trifluoromethoxy)ethoxy]phenacylamine hydrochloride](/img/structure/B12860794.png)
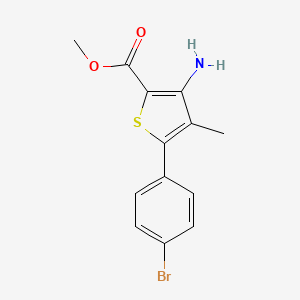
![3-benzyl-3H-spiro[isobenzofuran-1,4'-piperidine]](/img/structure/B12860809.png)

